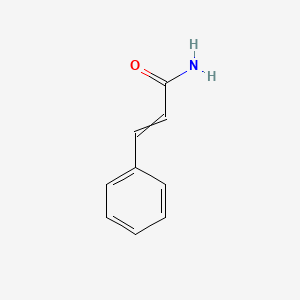

2-Propenamide, 3-phenyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEJMQOBVMLION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-79-4 | |

| Record name | Cinnamamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance in Contemporary Organic Chemistry Research

The cinnamamide (B152044) framework is more than just a simple organic molecule; it serves as a foundational template for the development of complex, biologically active compounds. researchgate.netnih.gov Its importance in organic chemistry is underscored by its prevalence in numerous natural products and its utility as a versatile building block in synthetic chemistry. researchgate.netnih.gov The inherent reactivity of the cinnamamide structure, with its electron-deficient double bond and modifiable amide and phenyl groups, allows for a multitude of chemical transformations, making it a prime candidate for the construction of diverse molecular libraries. researchgate.net

The synthesis of cinnamamide and its derivatives is a well-explored area of organic chemistry, with numerous established protocols. A common and straightforward method involves the reaction of cinnamoyl chloride with an appropriate amine. Other widely used techniques include the direct amidation of cinnamic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net More recent advancements have focused on developing greener and more efficient synthetic routes, such as metal-free amidation reactions and enzyme-catalyzed processes. mdpi.com For instance, Lipozyme® TL IM has been effectively used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines under continuous-flow microreactor conditions. mdpi.com

The physical and chemical properties of cinnamamide provide a basis for its broad applicability.

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol nih.gov |

| Appearance | Solid |

| CAS Number | 621-79-4 nist.gov |

| XLogP3 | 1.4 nih.gov |

These fundamental characteristics, combined with its synthetic accessibility, have cemented the role of cinnamamide as a cornerstone in modern organic synthesis and medicinal chemistry.

Advanced Synthetic Methodologies for 2 Propenamide, 3 Phenyl and Its Derivatives

Classical and Conventional Amidation Approaches

Traditional methods for forming the amide bond in cinnamamides often involve the reaction of a cinnamic acid derivative with an amine. These methods are well-established and widely used.

Acylation of Amines with Cinnamic Acids and their Activated Forms

The most direct and common method for synthesizing cinnamamides is the acylation of amines with cinnamic acid or its activated forms. nih.gov Activating the carboxylic acid group of cinnamic acid is often necessary to facilitate the nucleophilic attack by the amine.

One common activation strategy is the conversion of cinnamic acid to cinnamoyl chloride, typically using reagents like thionyl chloride. nih.gov The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to furnish the corresponding cinnamamide (B152044). nih.gov This two-step process, involving the initial formation of cinnamoyl chloride followed by amidation, is a robust and widely applicable method. nih.gov For instance, cinnamoyl memantine, an amide derivative, has been synthesized through this route. nih.gov

The reaction conditions for the acylation are generally mild, often conducted at room temperature, which helps in preserving sensitive functional groups that might be present in either the cinnamic acid or the amine. The choice of solvent is typically an aprotic solvent like tetrahydrofuran (B95107) (THF). A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid generated during the reaction. nih.gov

Condensation Reagent-Mediated Amidation (e.g., Carbodiimides, Thionyl Chloride, Triazine Reagents)

A variety of coupling reagents have been developed to promote the direct amidation of carboxylic acids, including cinnamic acid, without the need to first isolate an activated intermediate like an acid chloride. These reagents facilitate the reaction between the carboxylic acid and the amine, leading to the formation of the amide bond and a stoichiometric amount of byproducts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling agents in amide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide and a urea (B33335) byproduct.

Thionyl chloride (SOCl₂) , as mentioned previously, is effective for converting carboxylic acids to their corresponding acid chlorides. nih.gov This in situ or pre-formed acid chloride is then reacted with an amine. researchgate.net This method is particularly useful and can provide excellent yields, even with sterically hindered amines or for the amidation of N-protected α-amino acids with minimal racemization. researchgate.net

Triazine-based reagents , derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have also emerged as powerful coupling agents. scholarsresearchlibrary.com Cyanuric chloride is an inexpensive and readily available reagent. scholarsresearchlibrary.com The chlorine atoms on the triazine ring can be sequentially displaced by nucleophiles. This allows for a controlled reaction, first with the carboxylic acid and then with the amine, to form the amide bond. These reagents have been successfully used in the synthesis of various amides.

Other notable coupling reagents include:

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent).

Uronium/aminium salts , like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH). acs.org

These condensation reagent-mediated approaches offer a broad scope and are compatible with a wide range of functional groups, making them a cornerstone of modern amide synthesis.

Direct Amidation Catalyzed by Boric Acid

Direct amidation of carboxylic acids with amines is an atom-economical and environmentally benign approach. Boric acid has been identified as an effective and mild catalyst for this transformation. researchgate.netresearchgate.net This method avoids the use of stoichiometric activating agents and often proceeds under relatively mild conditions. researchgate.net

The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. researchgate.net

In one study, N,N-diethyl cinnamamide was synthesized by the direct amidation of cinnamic acid with diethylamine (B46881) using 5 mol% of boric acid as a catalyst. The reaction was carried out in a sonicator bath at 50°C for 40 minutes, yielding the product in 20.47% yield. researchgate.net While the yield was modest, this method highlights the potential of boric acid catalysis, especially when combined with techniques like ultrasonic irradiation to accelerate the reaction. researchgate.netresearchgate.net Borane-pyridine has also been shown to be an efficient liquid catalyst for the direct amidation of a range of carboxylic acids and amines. mdpi.com

Catalytic Synthesis of 2-Propenamide, 3-phenyl-

The development of catalytic methods for amide bond formation is a major area of research, aiming for more efficient and sustainable synthetic routes. Both transition metals and organocatalysts have been successfully employed in the synthesis of cinnamamides.

Transition Metal-Catalyzed Processes (e.g., Rhodium(III), Palladium, Silver)

Transition metals offer unique catalytic cycles for the synthesis of cinnamamides, often proceeding through different mechanisms than classical amidation.

Rhodium(III)-catalyzed reactions have been utilized in the synthesis of various amine-containing compounds through C-H activation. researchgate.netrsc.org For instance, rhodium(III)-catalyzed cascade reactions involving dioxazoles have been reported. lookchem.com While direct synthesis of cinnamamide via this method is not explicitly detailed in the provided context, the versatility of Rh(III) catalysis in C-H functionalization suggests its potential applicability. researchgate.netrsc.orgacs.org

Palladium-catalyzed processes are well-established for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for example, can be used to synthesize cinnamic acid derivatives which can then be converted to cinnamamides. google.com More advanced palladium-catalyzed methods involve C-H activation and cyclization to construct complex heterocyclic structures from cinnamamide precursors. jst.go.jpnih.gov For example, a palladium-catalyzed one-pot process involving an oxidative Heck reaction and subsequent C-H cyclization of cinnamamides with arylboronic acids has been developed for the synthesis of 2-quinolinone derivatives. jst.go.jpnih.gov Another approach involves the palladium-catalyzed β-arylation of N-(quinolin-8-yl)acrylamide systems to construct Z-cinnamamides. researchgate.net

Silver-catalyzed reactions have also been developed for the synthesis and functionalization of cinnamamides. One method involves the silver-catalyzed decarboxylative coupling of oxamic acids with styrenes to produce E-cinnamamides. researchgate.net This reaction proceeds via a radical addition mechanism. researchgate.net Silver catalysts have also been used in the tandem radical acylarylation and cascade cyclization of cinnamamides to synthesize dihydroquinolin-2(1H)-ones. rsc.orgrsc.orgnih.govresearchgate.net

| Catalyst | Reactants | Product | Key Features |

| Rhodium(III) | Aromatics, Amides, Aldehydes | Amines | C-H bond activation. researchgate.netrsc.org |

| Palladium | Cinnamamides, Arylboronic acids | 2-Quinolinones | One-pot oxidative Heck reaction and C-H cyclization. jst.go.jpnih.gov |

| Palladium | N-(quinolin-8-yl)acrylamides, Aryl iodides | Z-Cinnamamides | Directed C-H bond functionalization. researchgate.net |

| Silver | Oxamic acids, Styrenes | E-Cinnamamides | Decarboxylative coupling via radical addition. researchgate.net |

| Silver | Cinnamamides, α-Oxocarboxylic acids | Dihydroquinolinones | Tandem radical acylarylation/cyclization. rsc.orgrsc.org |

| Silver | Cinnamamides, Diphenylphosphine oxide | Dihydroquinolinones | Cascade radical cyclization. nih.gov |

Organocatalytic and Brønsted Base-Catalyzed Reactions

Organocatalysis provides a metal-free alternative for the synthesis of cinnamamides and their derivatives. These catalysts operate through various activation modes.

Brønsted bases , such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO), can catalyze the synthesis of cinnamic acid esters and amides. beilstein-journals.orgnih.gov For example, DBU can function as a Brønsted base to activate an alcohol for esterification. beilstein-journals.orgnih.gov Similarly, DABCO has been used to catalyze the esterification of cinnamamide. beilstein-journals.orgnih.gov Stronger Brønsted bases like potassium hydride (KH) have been employed in catalytic Mannich-type reactions involving cinnamamides. u-tokyo.ac.jp

Organocatalysts can also be employed in asymmetric synthesis. While not directly focused on the synthesis of the parent 2-propenamide, 3-phenyl-, organocatalytic asymmetric nitro-aldol initiated cascade reactions of 2-acylbenzonitriles have been investigated, showcasing the potential for creating chiral structures. mdpi.com

| Catalyst/Base | Reaction Type | Substrates | Key Features |

| DBU | Esterification | Cinnamic acid, Alcohol | Brønsted base activation of alcohol. beilstein-journals.orgnih.gov |

| DABCO | Esterification | Cinnamamide, Phenol | Acts as a hydrogen-bond acceptor. beilstein-journals.orgnih.gov |

| Potassium Hydride (KH) | Mannich-type reaction | N,N-dimethyl cinnamamide | Strong Brønsted base catalysis. u-tokyo.ac.jp |

Biocatalytic Approaches (e.g., Nitrile Hydratase, Lipozyme® TL IM)

Biocatalysis has emerged as a powerful and sustainable alternative for amide synthesis, offering high selectivity and mild reaction conditions. Enzymes like nitrile hydratase and lipases are increasingly employed for the synthesis of cinnamamide and its derivatives.

Nitrile Hydratase (NHase): Nitrile hydratase enzymes catalyze the hydration of nitriles to their corresponding amides. While widely used for producing bulk chemicals like acrylamide, their efficiency with sterically bulky substrates such as cinnamonitrile (B126248) has been a challenge. nih.gov Recent research has focused on protein engineering to overcome this limitation. Through structure-oriented engineering of the substrate access tunnel and binding pocket of NHase, significant improvements in catalytic efficiency for cinnamonitrile have been achieved. nih.govresearchgate.net One study demonstrated that by co-evolving the substrate access tunnel and binding pocket, a mutant NHase (βF37P/L48P/F51N) could achieve complete conversion of 5 mM cinnamonitrile into cinnamamide, resulting in a yield of nearly 100% and a productivity of 0.736 g L⁻¹ h⁻¹. nih.gov This highlights the potential of engineered NHases for the large-scale, green production of cinnamamides. nih.govconnectedpapers.com

Lipozyme® TL IM: Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has proven to be a highly effective catalyst for the amidation of methyl cinnamates. mdpi.comresearchgate.net This biocatalyst is noted for its stability, reusability, and suitability for continuous-flow processes. researchgate.net In one study, Lipozyme® TL IM was used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor. mdpi.comresearchgate.net This method achieved high conversion rates under mild conditions. For instance, a maximum conversion of 91.3% was obtained with a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate to phenylethylamine) at 45°C with a residence time of about 40 minutes. mdpi.comresearchgate.net The reusability of the enzyme is a key advantage, reducing production costs. rsc.org

Table 1: Comparison of Biocatalytic Methods for Cinnamamide Synthesis

| Biocatalyst | Substrate | Key Innovation/Condition | Yield/Conversion | Reference |

|---|---|---|---|---|

| Nitrile Hydratase (engineered) | Cinnamonitrile | Structure-oriented engineering of substrate access tunnel and binding pocket | ~100% | nih.gov |

| Lipozyme® TL IM | Methyl 4-chlorocinnamate & phenylethylamine | Continuous-flow microreactor, 45°C, 40 min residence time | 91.3% | mdpi.comresearchgate.net |

Novel and Emerging Synthetic Strategies

Recent advancements in organic synthesis have led to the development of several innovative strategies for preparing cinnamamides, focusing on atom economy, reduced waste, and operational simplicity.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov A notable example is the three-component coupling of an arylaldehyde, an amine, and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to synthesize cinnamamides. rsc.orgrsc.org This method is operationally simple and proceeds without the need for catalysts, coupling reagents, or external oxidants, which are often required in traditional amide synthesis. rsc.orgrsc.org The reaction is highly atom-economical, with acetone (B3395972) and carbon dioxide as the only by-products. rsc.org This approach has been successfully applied to a wide range of aromatic aldehydes and amines, including those with both electron-donating and electron-withdrawing substituents, to produce the desired cinnamamides in very good yields. rsc.org

Oxidative amidation provides a direct route to amides from aldehydes. The aerobic oxidative amidation of cinnamaldehydes with secondary amines has been achieved using a copper(I) iodide/2-pyridonate catalytic system. acs.org This method utilizes air as a green and safe oxidant, producing only water as a coproduct. acs.org The reaction proceeds in moderate to good yields and represents an atom-efficient pathway for cinnamamide synthesis. acs.org Another approach involves the oxidative cross-coupling of benzyl (B1604629) alcohols with N,N-dialkylacetamides using oxygen as the terminal oxidant, offering a novel protocol for constructing cinnamides. researchgate.net

Photochemical and radical-mediated reactions are emerging as powerful tools in organic synthesis, often proceeding under mild conditions. Visible-light-induced, metal- and photocatalyst-free radical cascade cyclizations of cinnamamides have been developed. acs.org For instance, one protocol describes the reaction of cinnamamides with α-oxocarboxylic acids initiated by blue LED irradiation, which cleaves a hypervalent iodine reagent to start the cascade. acs.org

Photoredox catalysis, using light as a renewable energy source, offers a sustainable approach to amidation. nih.gov The synthesis of cinnamamide has been accomplished using an iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6) that mediates the reaction via C–N bond cleavage of an oxidized tertiary amine. nih.govbeilstein-journals.org In this process, cinnamic acid is activated by forming an acyl radical. nih.gov Furthermore, visible-light-mediated amidation of cinnamic acid has been achieved using reagents like ethyl 2-diazoacetate and acetonitrile (B52724). nih.gov

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. researchgate.net The biocatalytic synthesis of cinnamamides using Lipozyme® TL IM has been effectively implemented in continuous-flow microreactors. mdpi.comresearchgate.net This setup allows for significantly reduced reaction times compared to batch reactors; for example, achieving high yields in 40 minutes in a flow system versus 24 hours in a batch process. mdpi.com

Mechanochemistry in a continuous-flow setup has also been applied to the synthesis of cinnamic acid derivatives. Using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent, cinnamic acids have been converted into their corresponding amides in moderate yields, with the potential to scale up production significantly. nih.govbeilstein-journals.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of N-phenethylcinnamamide

| Reactor Type | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Continuous-Flow Microreactor | Lipozyme® TL IM | 40 min | High | mdpi.com |

| Batch Bioreactor | Lipozyme® TL IM | 24 h | High | mdpi.com |

Transamidation Reactions

Transamidation, the exchange of an amine moiety in an amide, has emerged as a valuable alternative for amide synthesis, avoiding the need for carboxylic acid activation. nih.gov These reactions typically require a catalyst to activate the otherwise stable amide bond. nih.gov One-pot transamidation reactions catalyzed by copper have been developed. For example, a Cu/Selectfluor-catalyzed system proceeds via an acid fluoride (B91410) intermediate. nih.gov The reaction is initiated by a single-electron transfer (SET) process between Selectfluor and CuBr, leading to the formation of a radical species. nih.gov Another approach involves a visible-light-mediated reductive transamidation catalyzed by FeCl3, where an in situ-formed photoactive species triggers the generation of a silyl (B83357) radical, leading to an active amine nucleophile. nih.govbeilstein-journals.org

Green Chemistry Principles in 2-Propenamide, 3-phenyl- Synthesis

The development of environmentally benign synthetic methodologies is a central goal of modern chemistry. In the context of 2-Propenamide, 3-phenyl- (cinnamamide) and its derivatives, significant research has focused on aligning traditional synthesis with the principles of green chemistry. These efforts aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies include the use of biocatalysts, alternative energy sources like microwaves, solvent-free reaction conditions, and the development of greener catalytic systems. mdpi.combeilstein-journals.orgnih.gov Traditional methods for creating the amide bond in cinnamamides often involve condensation reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or triazine-based reagents in solvents such as N,N-dimethylformamide (DMF) or pyridine. mdpi.com These conventional approaches can generate significant chemical waste and involve hazardous substances. mdpi.comrsc.org Consequently, the shift towards greener alternatives represents a crucial advancement in the synthesis of this important class of compounds.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering high selectivity and mild reaction conditions. mdpi.com Enzymes, particularly lipases, have been successfully employed to catalyze the amidation reaction to form cinnamamides, providing a greener alternative to chemical catalysts. mdpi.comacs.org

Research has demonstrated the high efficiency of immobilized lipases in synthesizing cinnamamide derivatives. For instance, Lipozyme® TL IM, a lipase from Thermomyces lanuginosus, has been used to catalyze the reaction between methyl cinnamates and phenylethylamines. mdpi.comresearchgate.net This reaction proceeds efficiently under mild temperatures (e.g., 45 °C) in environmentally friendly solvents like tert-amyl alcohol. mdpi.comresearchgate.net The use of continuous-flow microreactors in conjunction with biocatalysts further enhances the process by significantly reducing reaction times and allowing for easy catalyst recycling. mdpi.comresearchgate.net In one study, optimal conversion (91.3%) was achieved in approximately 40 minutes. mdpi.com

Another commonly used biocatalyst is Novozym® 435, an immobilized lipase B from Candida antarctica. acs.org It has been utilized to synthesize cinnamamide derivatives from hydroxycinnamates and phenylethylamines, achieving yields between 65% and 93%. mdpi.com While effective, this particular enzymatic reaction required a longer duration of about 24 hours. mdpi.com The versatility of lipases allows them to function in various organic solvents and tolerate high temperatures, making them robust catalysts for industrial applications. acs.org

Table 1: Biocatalytic Synthesis of Cinnamamide Derivatives

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Lipozyme® TL IM | Methyl 4-chlorocinnamate and Phenylethylamine | tert-Amyl alcohol | 45 °C, 40 min (Continuous-flow) | 91.3% | mdpi.com |

| Novozym® 435 | Hydroxycinnamate and Phenylethylamines | Methyl tert-butyl ether (MTBE) | ~24 hours | 65–93% | mdpi.com |

| Candida antarctica Lipase B (CALB) | Cinnamic acid and Tryptamine | Not specified | Not specified | 50% | acs.org |

Microwave-Assisted and Solvent-Free Synthesis

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often coupled with alternative energy sources like microwave or infrared (IR) irradiation, offers a highly efficient and environmentally friendly route to cinnamamides. thieme-connect.comresearchgate.netscirp.org

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields. A reported method for synthesizing cinnamamide derivatives involves a microwave-assisted dehydrative amidation of cinnamic acids and amines under solvent-free conditions. thieme-connect.comresearchgate.net This protocol uses a co-catalytic system of phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). thieme-connect.comresearchgate.net The reaction demonstrates complete chemoselectivity for the desired α,β-unsaturated amides. thieme-connect.com Similarly, direct amidation of ethyl p-methoxycinnamate with diethanolamine (B148213) has been achieved using microwave assistance without any catalyst, affording a 92.2% yield. kemdikbud.go.id

Infrared irradiation presents another solvent-free approach. One study describes the formation of various cinnamamides from cinnamic acids and primary amines in good yields (50-85%) using an IR lamp as the energy source, completely avoiding the need for a solvent. scirp.orgscirp.org The purification process is simplified as it primarily involves separating the product from unreacted starting materials. scirp.org

Table 2: Microwave-Assisted and Solvent-Free Synthesis of Cinnamamides

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-assisted | Cinnamic acid and Aniline | Phenylboronic acid / DMAPO, Solvent-free | 65% | thieme-connect.com |

| Microwave-assisted | Ethyl p-methoxycinnamate and Diethanolamine | Catalyst-free, Solvent-free | 92.2% | kemdikbud.go.id |

| Infrared Irradiation | Cinnamic acid and Phenylethylamine | Solvent-free, 140-160 °C | 50-85% (general) | scirp.orgscirp.org |

| Conventional Heating | Ethyl p-methoxycinnamate and Diethanolamine | Catalyst-free, Solvent-free, 200 °C, 2 hrs | 20.1% | kemdikbud.go.id |

Alternative Greener Catalytic Systems

Beyond biocatalysis, research has explored other catalytic systems that align with green chemistry principles, such as using less toxic catalysts, photocatalysis, and developing highly efficient one-pot procedures.

Catalyst-Free and Multi-component Reactions An innovative and highly atom-economical approach is the three-component reaction of an aldehyde, an amine, and Meldrum's acid to produce cinnamamides. rsc.org This method proceeds in a single step under simple conditions without requiring any coupling agents, oxidants, or catalysts, thus avoiding the generation of hazardous waste. rsc.org The only by-products are carbon dioxide and acetone, making it an exceptionally green process. rsc.org

Greener Catalysts The use of non-toxic, inexpensive, and reusable catalysts is another key area of development. Boric acid has been successfully used as a "green" catalyst for the amidation of cinnamic acid with various amines, providing good to excellent yields with a low catalyst loading (5 mol%). researchgate.net Other boron-based catalysts, such as solid-supported phenylboronic acid, have also been employed. beilstein-journals.org Furthermore, photocatalysis, which uses light as a renewable energy source, is emerging as a sustainable strategy. beilstein-journals.org Organophotocatalysts have been used to mediate the synthesis of cinnamamides, for example, through the N-O cleavage of Weinreb amides or the C-N bond cleavage of tertiary amines using an Iridium-based photocatalyst. beilstein-journals.orgnih.gov

Table 3: Alternative Green Synthetic Methods for Cinnamamides

| Method/Catalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Three-component reaction | Aldehyde, Amine, Meldrum's acid | Catalyst-free, one-pot, atom-economical | Very good yields | rsc.org |

| Boric acid | Cinnamic acid and Benzylamines | 5 mol% catalyst loading, low toxicity | Good to excellent | researchgate.net |

| Organophotocatalysis | Weinreb amides | Uses light energy, metal-free option | Good yields | beilstein-journals.org |

| [Ir] photocatalyst | Cinnamic acid and Tertiary amine | Visible-light mediated C-N bond cleavage | Not specified | beilstein-journals.orgnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Propenamide, 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the constitutional and stereochemical assignment of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of cinnamamide (B152044) provides critical information regarding the number, environment, and connectivity of protons in the molecule. The trans-stereochemistry of the alkene protons is a key feature, confirmed by the large coupling constant (typically around 15-16 Hz) between the vinylic protons. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, while the amide protons present as a broad signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon of the amide group is characteristically deshielded and appears at the low-field end of the spectrum. The signals for the phenyl and vinylic carbons are also found in distinct regions, allowing for the complete assignment of the carbon framework.

¹H NMR Spectral Data of 2-Propenamide, 3-phenyl-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~6.4 | d | ~15.6 |

| H-β | ~7.6 | d | ~15.6 |

| Ar-H | ~7.2-7.5 | m | - |

| -NH₂ | ~5.5-6.0 | br s | - |

d: doublet, m: multiplet, br s: broad singlet. Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data of 2-Propenamide, 3-phenyl-

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-β | ~141 |

| C-ipso | ~135 |

| C-para | ~130 |

| C-ortho/meta | ~128-129 |

| C-α | ~123 |

Chemical shifts are approximate and can be influenced by the solvent and concentration.

To further probe the molecular structure, advanced 2D NMR techniques are employed. Correlation SpectroscopY (COSY) experiments establish proton-proton coupling correlations. ceitec.cz For cinnamamide, a COSY spectrum would show a cross-peak between the α- and β-vinylic protons, confirming their scalar coupling. nanalysis.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. nih.gov

GC-MS and LC-MS are hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, the electron ionization (EI) mass spectrum of cinnamamide typically shows a prominent molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight. nist.gov The fragmentation pattern is characteristic of the structure, with major fragments arising from the loss of the amide group and cleavage of the propenamide chain.

LC-MS, particularly with electrospray ionization (ESI), is also well-suited for the analysis of cinnamamide. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 148.0757. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion can provide further structural information through collision-induced dissociation (CID), yielding characteristic product ions.

Key Mass Spectrometry Data for 2-Propenamide, 3-phenyl-

| Technique | Ionization | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| GC-MS | EI | 147 | 146, 129, 103 |

| LC-MS | ESI (+) | 148.0757 | 131.0491, 103.0542 |

Data obtained from NIST Mass Spectrometry Data Center and PubChem. nist.govnih.gov

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 2-Propenamide, 3-phenyl-, with a molecular formula of C₉H₉NO, the calculated exact mass is 147.068414. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula and lending further support to the structural assignment.

Vibrational Spectroscopy (FT-IR, ATR-FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

The IR spectrum of cinnamamide displays characteristic absorption bands that correspond to its key functional groups. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3100-3400 cm⁻¹. The C=O stretching of the amide I band is a strong absorption usually observed around 1650-1680 cm⁻¹. The C=C stretching of the alkene and the aromatic ring appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The trans-configuration of the double bond is indicated by a strong out-of-plane C-H bending vibration around 970 cm⁻¹.

Characteristic FT-IR/ATR-FTIR Absorption Bands for 2-Propenamide, 3-phenyl-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3350, ~3170 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3060 | Medium |

| C-H Stretch (Vinylic) | ~3030 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1620 | Strong |

| C=C Stretch (Alkene) | ~1630 | Medium |

| C=C Stretch (Aromatic) | ~1575, ~1495, ~1450 | Medium |

| C-H Out-of-Plane Bend (trans-alkene) | ~970 | Strong |

| C-H Out-of-Plane Bend (Monosubstituted Benzene) | ~760, ~690 | Strong |

Wavenumbers are approximate and can vary based on the sampling method (e.g., KBr pellet, ATR) and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

The crystallographic data for trans-cinnamamide reveals that it crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c. The unit cell is the fundamental repeating unit of the crystal lattice, and for cinnamamide, its dimensions have been determined with high precision.

The comprehensive crystallographic data is summarized in the interactive table below, providing a snapshot of the key parameters that define the solid-state architecture of 2-Propenamide, 3-phenyl-.

Interactive Data Table: Crystallographic Data for 2-Propenamide, 3-phenyl-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.678 Å |

| b | 22.034 Å |

| c | 6.299 Å |

| α | 90° |

| β | 96.69° |

| γ | 90° |

| Volume of Unit Cell | 783.5 ų |

| Molecules per Unit Cell (Z) | 4 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized or isolated substance. For 2-Propenamide, 3-phenyl-, with the molecular formula C₉H₉NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical elemental composition of 2-Propenamide, 3-phenyl- is presented in the interactive data table below. This table serves as a benchmark against which experimental results would be compared to ascertain the purity and confirm the identity of the compound.

Interactive Data Table: Elemental Composition of 2-Propenamide, 3-phenyl-

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 73.45 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.16 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.52 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.87 |

| Total | 147.17 | 100.00 |

Mechanistic Investigations of 2 Propenamide, 3 Phenyl Reactivity

Reaction Pathways Involving the Carbon-Carbon Double Bond

The α,β-unsaturated nature of cinnamamide (B152044) makes its carbon-carbon double bond a primary site for chemical reactions. This bond can undergo several types of transformations, most notably electrophilic additions and cycloadditions.

Electrophilic Addition: The π electrons of the double bond are susceptible to attack by electrophiles. This type of reaction typically proceeds through a two-step mechanism involving the initial attack by an electrophile to form a carbocation intermediate, which is subsequently attacked by a nucleophile. nih.gov The regioselectivity of this addition is influenced by the electronic effects of both the phenyl group and the amide group. While the phenyl group can stabilize an adjacent positive charge through resonance, the electron-withdrawing nature of the amide carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. Common electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). nih.gov

Cycloaddition Reactions: Cinnamamide and its derivatives are known to participate in cycloaddition reactions, particularly photochemical [2+2] cycloadditions. mdpi.com When irradiated with UV light, the excited state of the cinnamamide molecule can react with another ground-state molecule to form a cyclobutane (B1203170) ring. These photodimerization reactions can result in various regio- and stereoisomers, known as truxillic and truxinic acids (after hydrolysis of the amide). The specific outcome is often dictated by the alignment of the molecules in the crystalline state or by the use of templates in solution. nih.gov A notable example is the visible-light-promoted intramolecular [2+2] cycloaddition of N-allylcinnamamides, which utilizes an iridium photocatalyst to generate a triplet excited state, leading to the formation of complex azabicyclo[3.2.0]heptane scaffolds with high diastereoselectivity. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Mechanism |

| Electrophilic Addition | HX, X₂ (e.g., Br₂) | Vicinal Dihalides, Halohydrins | Stepwise, via carbocation intermediate |

| Photochemical [2+2] Cycloaddition | UV Light (λ ≈ 350 nm) | Cyclobutane dimers (Truxillamides) | Concerted or stepwise via diradical intermediate |

| Photocatalyzed Intramolecular [2+2] Cycloaddition | Visible light, Iridium photocatalyst | Fused bicyclic heterocycles | Triplet energy transfer |

Transformations Involving the Amide Functional Group

The amide group in cinnamamide, while generally stable, can undergo several important transformations, including hydrolysis, reduction, and transamidation.

Hydrolysis: Like other amides, cinnamamide can be hydrolyzed to its corresponding carboxylic acid (cinnamic acid) and ammonia. This reaction is typically slow but can be accelerated by heating under acidic or basic conditions. Basic hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion, which is subsequently protonated.

Reduction: The amide functional group can be reduced to an amine. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). nih.govwikipedia.org The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate-oxygen species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product, 3-phenylprop-2-en-1-amine. Cinnamamide has also been shown to be a suitable substrate for zirconium-catalyzed reductive sulfonamidation. acs.org

Transamidation: This reaction involves the exchange of the amide's nitrogen group with that of another amine. Direct transamidation is often challenging due to the low reactivity of the amide bond. However, catalytic methods have been developed to facilitate this process. For example, a one-pot transamidation of cinnamamide can be achieved using pivaloyl chloride to activate the amide group, enabling its reaction with another amine to form a new cinnamamide derivative. ibmmpeptide.com Other studies have shown that catalysts like sulfated tungstate (B81510) can also promote the transamidation of cinnamamide with various alkyl and aryl amines. researchgate.net

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Cinnamic acid |

| Reduction | 1) LiAlH₄, 2) H₂O | 3-Phenylprop-2-en-1-amine |

| Transamidation | Amine, Pivaloyl Chloride | N-substituted cinnamamide |

Radical and Single Electron Transfer Mechanisms in Reactions

Mechanisms involving radical intermediates or single electron transfer (SET) steps are crucial in certain reactions of cinnamamide and related compounds. These pathways are distinct from the more common two-electron (polar) reaction mechanisms.

Radical reactions are characterized by intermediates with unpaired electrons. In the context of cinnamamide, such intermediates can be generated through various means, including photolysis, radiolysis, or reaction with a radical initiator. For instance, studies on the reaction of related cinnamic acids with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical show that the reaction can proceed via a single-electron transfer pathway, particularly in polar, hydrogen bond-donating solvents like methanol (B129727) and ethanol.

The formation of radical cations of cinnamamide has been observed in electron ionization mass spectrometry. In these studies, the removal of a single electron from the molecule initiates fragmentation pathways, providing insight into the structure and stability of the resulting radical cation. Proximity effects, where substituents in the ortho position of the phenyl ring interact with the side chain, are particularly significant, suggesting intramolecular hydrogen transfer within the radical cation intermediate.

Furthermore, many photocatalytic reactions, such as the iridium-catalyzed [2+2] cycloaddition mentioned earlier, are initiated by a single electron transfer event between the photoexcited catalyst and the substrate, or proceed via energy transfer to generate a triplet state which has diradical character. researchgate.net Similarly, visible-light-induced radical cascade cyclizations of cinnamamides proceed through acyl radical intermediates generated via SET processes.

Annulation and Cyclization Reactions to Form Heterocyclic Systems

Cinnamamide serves as a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds through annulation and cyclization reactions. These reactions construct new rings onto the cinnamamide framework, often with high complexity and stereocontrol.

A significant example is the visible-light-induced, metal- and photocatalyst-free radical cascade cyclization of N-arylcinnamamides with α-oxocarboxylic acids. In this process, an acyl radical is generated from the α-oxocarboxylic acid under blue LED irradiation. This radical adds to the β-carbon of the cinnamamide double bond, and the resulting radical intermediate undergoes an intramolecular cyclization onto the N-aryl ring, followed by aromatization to yield highly functionalized dihydroquinolinone scaffolds. This method is notable for its mild conditions and avoidance of expensive transition metal catalysts.

Another powerful method involves the intramolecular [2+2] photocycloaddition of N-alkenyl-substituted cinnamamides. As discussed previously, visible-light photocatalysis with an iridium complex can initiate a cycloaddition between the cinnamamide double bond and a tethered alkene (e.g., an N-allyl group). This reaction forges a cyclobutane ring fused to the nitrogen heterocycle precursor, leading to the formation of complex polycyclic heterocyclic systems like tetrahydrocyclobuta[c]quinolin-3(1H)-ones with excellent regio- and diastereoselectivity. researchgate.net These reactions demonstrate how the inherent reactivity of the cinnamamide scaffold can be harnessed to build intricate heterocyclic architectures relevant to medicinal chemistry.

Photoreactivity and Excited State Reaction Mechanisms

The photochemistry of cinnamamide is dominated by reactions originating from its electronically excited states, accessed upon absorption of ultraviolet (UV) or visible light. The primary photoreactions are E/Z isomerization and [2+2] cycloaddition.

E/Z Photoisomerization: The thermodynamically more stable E-isomer (trans) of cinnamamide can be converted to the less stable Z-isomer (cis) upon irradiation. This process occurs through the population of an excited singlet or triplet state, where rotation around the central carbon-carbon bond becomes possible. Upon decay back to the ground state, a mixture of both E and Z isomers is typically formed. The ratio of isomers at the photostationary state depends on the excitation wavelength and the presence of photosensitizers. Thioxanthone, for example, can be used as a photosensitizer to achieve rapid isomerization. The presence of Lewis acids can also influence the photoisomerization process by complexing with the amide carbonyl group.

Photodimerization: As mentioned in section 4.1, irradiation of cinnamamide, particularly in the solid state or in concentrated solutions, leads to [2+2] cycloaddition to form cyclobutane dimers. The reaction proceeds from an excited state of one molecule reacting with a ground-state molecule. The crystal packing of cinnamamide molecules plays a crucial role in determining the outcome of solid-state reactions; if the double bonds of adjacent molecules are aligned in parallel and are within a certain distance (less than 4.2 Å), dimerization is favored. In solution, the reaction can be more complex, often competing with E/Z isomerization. nih.gov

The mechanisms of these photoreactions are understood in terms of potential energy surfaces of the ground and excited states. After photoexcitation to the S₁ (singlet excited) state, the molecule can relax via several pathways: fluorescence, internal conversion back to the ground state, intersystem crossing to the triplet (T₁) manifold, or isomerization/reaction on the excited-state surface. Reactions from the triplet state are common when photosensitizers are used.

Electrochemical Reaction Studies

Electrochemical studies provide insight into the redox properties of 2-Propenamide, 3-phenyl-, revealing how it behaves upon electron transfer at an electrode surface. While detailed studies specifically on cinnamamide are limited, the behavior of the closely related cinnamic acid offers a strong model for its electrochemical reactivity.

The key electroactive moieties in cinnamamide are the carbon-carbon double bond conjugated with the phenyl ring and the amide group. This extended π-system is susceptible to both oxidation and reduction.

Oxidation: The oxidation of the cinnamoyl system likely involves the removal of an electron from the π-system. Studies on cinnamic acid have shown that it can be oxidized at an electrode surface, such as platinum. The oxidation potential is influenced by factors like the pH of the solution and the electrode material. The oxidation process can lead to the formation of radical cations, which can subsequently undergo further reactions, including dimerization or reaction with the solvent.

Reduction: The reduction of the α,β-unsaturated system is also a key electrochemical process. Cinnamic acid undergoes reduction, and this process is expected to be similar for cinnamamide. The reduction typically occurs at the carbon-carbon double bond. The process can involve the transfer of electrons to the molecule, forming a radical anion intermediate. This intermediate can then be protonated by a proton source in the medium and undergo further reduction.

Voltammetric techniques, such as square wave voltammetry, have been used to study cinnamamide derivatives. For example, the voltammogram of N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl] propenamide shows a characteristic oxidation peak, indicating that the molecule can be readily oxidized at a glassy carbon electrode. Such studies help in understanding the electron transfer kinetics and can be applied in the development of electrochemical sensors.

Computational Chemistry and Molecular Modeling Studies of 2 Propenamide, 3 Phenyl

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Propenamide, 3-phenyl-, docking studies have been instrumental in elucidating its potential binding modes and affinities with various protein targets.

Research on cinnamamide (B152044) derivatives has demonstrated their potential as inhibitors for various proteins. For instance, in studies involving P-glycoprotein, a protein associated with multidrug resistance in cancer, cinnamamide derivatives were evaluated for their inhibitory potential. Molecular docking analyses revealed that these compounds could bind to the active site of P-glycoprotein with varying affinities. Although all tested derivatives showed a higher binding energy than the native ligand, several compounds exhibited promising binding energies of around -5 kcal/mol, indicating potential inhibitory activity. ikm.org.my One derivative, in particular, displayed a binding energy of -5.57 kcal/mol and formed a hydrogen bond with the Trp231 residue. ikm.org.my

Similarly, docking studies of afatinib (B358) analogs bearing a cinnamamide moiety against the Epidermal Growth Factor Receptor (EGFR) kinase have been conducted. These studies indicated that replacing a component of the original drug with the cinnamamide moiety did not diminish the antitumor activity. nih.gov The docking scores and interactions observed in these studies help to rationalize the structure-activity relationships, suggesting that substitutions on the phenyl ring significantly impact the binding affinity. nih.gov

Interactive Data Table: Representative Molecular Docking Studies of Cinnamamide Derivatives

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| P-glycoprotein | Cinnamamide derivative 10 | -5.57 | Trp231 (Hydrogen Bond) |

| P-glycoprotein | Various Cinnamamide derivatives | ~ -5.0 | Not specified |

| EGFR Kinase | Afatinib analog with cinnamamide | Not specified | Not specified |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

MD simulations have been performed on cinnamamide derivatives complexed with proteins like P-glycoprotein to assess the stability of the docked poses. ikm.org.my By analyzing parameters such as the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound in the active site. For example, a low RMSD value of around 2.5 Å for a cinnamamide derivative in complex with P-glycoprotein suggests a stable interaction. ikm.org.my

Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach for this purpose. In a study on a cinnamamide derivative, the binding energy calculated via the MM-PBSA method was found to be similar to that of the standard ligand, reinforcing the potential of this compound as an inhibitor. ikm.org.my

Interactive Data Table: Molecular Dynamics Simulation Analyses of Cinnamamide Derivatives

| System | Simulation Time | Key Analyses Performed | General Findings |

|---|---|---|---|

| Cinnamamide derivative 10 - P-glycoprotein complex | Not specified | RMSD, MM-PBSA | Stable binding with low RMSD (~2.5 Å), similar binding energy to standard ligand. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations are valuable for understanding the reactivity of a molecule by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. scispace.com For cinnamoyl azide, a related compound, the electronic spectrum and frontier molecular orbitals have been investigated using DFT. These studies reveal how substituents on the phenyl ring can alter the electronic properties of the molecule.

While specific DFT data for 2-Propenamide, 3-phenyl- is not extensively detailed in the provided search results, the principles can be applied. The conjugated system of the phenyl ring and the propenamide group will have delocalized π orbitals contributing to the HOMO and LUMO. The electronic properties, such as the HOMO-LUMO gap, can provide insights into its reactivity in various chemical reactions.

Interactive Data Table: Conceptual Electronic Properties from DFT

| Property | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to gain insights into the molecular features that are important for their mechanism of action.

QSAR studies on arylpropenamide derivatives have been conducted to understand their anti-hepatitis B virus (HBV) activities. nih.gov In these studies, various molecular descriptors are calculated and correlated with the observed biological activity. For instance, a 2D-QSAR study revealed that a higher value of thermal energy and a lower value of entropy were correlated with increased anti-HBV activity. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are crucial for their interaction with the target receptor. These models can generate contour maps that visualize the regions where bulky groups or specific electrostatic properties are favored or disfavored, thus guiding the design of more potent analogs.

Interactive Data Table: QSAR Findings for Arylpropenamide Derivatives

| QSAR Model Type | Key Descriptors/Fields | Mechanistic Insight |

|---|---|---|

| 2D-QSAR | Thermal Energy, Entropy | Higher thermal energy and lower entropy are favorable for anti-HBV activity. nih.gov |

Advanced Computational Techniques (e.g., Dynamical Cross-Correlation Matrix Analysis)

Advanced computational techniques provide deeper insights into the complex molecular dynamics of ligand-protein interactions. One such technique is the Dynamical Cross-Correlation Matrix (DCCM) analysis. DCCM is used to study the correlated motions of different parts of a protein, and how these motions are affected by the binding of a ligand. mdpi.comreadthedocs.io

A DCCM analysis can reveal how the binding of 2-Propenamide, 3-phenyl- to a target protein might induce or suppress correlated movements between different domains or residues of the protein, even those distant from the binding site. nih.gov This information is crucial for understanding allosteric regulation and the long-range effects of ligand binding on protein function. The correlation values in a DCCM range from +1 (perfectly correlated motion) to -1 (perfectly anti-correlated motion), with 0 indicating no correlation. readthedocs.io

By analyzing the changes in the cross-correlation patterns upon ligand binding, researchers can identify key residues involved in the propagation of conformational changes throughout the protein structure. This can provide a more complete picture of the mechanism of action of 2-Propenamide, 3-phenyl- and its derivatives.

Interactive Data Table: Conceptual Overview of DCCM Analysis

| Type of Motion | DCCM Value | Interpretation |

|---|---|---|

| Correlated | Close to +1 | Residues move in the same direction. |

| Anti-correlated | Close to -1 | Residues move in opposite directions. |

Advanced Analytical Methodologies for 2 Propenamide, 3 Phenyl and Its Derivatives

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of cinnamamides due to its high resolution, sensitivity, and adaptability. nih.gov It is widely employed for both qualitative and quantitative analysis in various fields, including pharmaceutical and chemical research. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of 2-Propenamide, 3-phenyl- and its derivatives. mdpi.com In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comhplc.eu The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The purity of synthesized bis-cinnamamide derivatives, for instance, has been confirmed using an analytical RP-HPLC system with a C18 column and a gradient of water (0.1% TFA) and acetonitrile (0.1% TFA). mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. UPLC, often coupled with high-resolution mass spectrometry, is a powerful tool for profiling cinnamamide (B152044) derivatives in complex samples. nih.govpreprints.org For example, a UPLC system coupled to Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) has been effectively used to screen and identify cinnamic acid derivatives in plant extracts, demonstrating the capability of this technique to separate and characterize numerous related compounds within a single, rapid analysis. nih.govpreprints.orgnih.gov

The table below summarizes typical conditions used in RP-HPLC methods for the analysis of compounds structurally related to 2-Propenamide, 3-phenyl-.

| Compound(s) | Column | Mobile Phase | Flow Rate | Detector | Retention Time(s) |

| Cinnamaldehyde (B126680) & Cinnamic Acid | C18 | Methanol: Acetonitrile: 2% Glacial Acetic Acid (20:50:30, v/v) | 0.8 mL/min | UV at 292 nm | 7.1 min & 6.0 min |

| Aniline & N-phenylbenzamide | C18 | Acetonitrile: 10mM Sodium Acetate Buffer pH 5 (50:50, v/v) | 0.7 mL/min | UV at 254 nm | 4.10 min & 7.60 min |

| Bis-cinnamamide derivative | C18 (250 cm x 4.60 mm) | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | Not Specified | Not Specified | 21.89 min |

This table is interactive. Data is sourced from references mdpi.comrsc.orgresearchgate.net.

Many derivatives of 2-Propenamide, 3-phenyl- possess chiral centers, resulting in enantiomers that can exhibit different biological activities. nih.gov The separation and quantification of these enantiomers are therefore critical in pharmaceutical development and stereoselective synthesis. nih.govmdpi.com Chiral HPLC is the most widely used method for this purpose, primarily employing chiral stationary phases (CSPs). mdpi.comcsfarmacie.cz

The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiralpedia.com These diastereomers have different interaction energies, leading to different retention times and enabling their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds. jiangnan.edu.cn The determination of enantiomeric purity, or enantiomeric excess (ee), is a crucial application of chiral HPLC, allowing for the precise quantification of the ratio of enantiomers in a sample. mdpi.comthieme-connect.de

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. chiralpedia.comnih.gov

Table of Common Chiral Stationary Phase Types and Examples:

| CSP Class | Chiral Selector Example | Typical Applications |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various functionalized compounds |

| Pirkle-type (π-acceptor/π-donor) | Dinitrobenzoyl phenylglycine | Aromatic compounds, amides, esters |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Amino acids, peptides, carboxylic acids |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Compounds that can fit into the cyclodextrin (B1172386) cavity |

The coupling of HPLC with various detectors enhances its analytical power, providing not just separation but also quantification and structural information.

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is the most common detection method used for 2-Propenamide, 3-phenyl- and its derivatives, as the aromatic ring and conjugated double bond system provide strong chromophores. Quantitative analysis is performed by measuring the absorbance at a specific wavelength, often at the compound's absorption maximum (λmax), which for cinnamaldehyde is around 286-295 nm. ajrconline.orgresearchgate.net A validated HPLC-UV method for the simultaneous estimation of cinnamaldehyde and cinnamic acid, for example, utilized UV detection at 292 nm. rsc.org

HPLC with Photodiode Array Detection (HPLC-PDA): A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram. This offers significant advantages over a standard UV detector. It allows for the selection of the optimal detection wavelength for each compound in a mixture post-run and can be used to assess peak purity by comparing spectra across a single chromatographic peak. mdpi.com This capability is invaluable for method development and for analyzing complex samples containing multiple cinnamamide derivatives and potential impurities. mdpi.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS): This is a highly powerful hyphenated technique for the unambiguous identification and structural elucidation of unknown compounds. researchgate.net UPLC provides high-resolution separation, while the QTOF mass spectrometer provides high-resolution mass measurements (typically with mass accuracy <5 ppm) for both the precursor ion (MS) and its fragment ions (MS/MS). nih.govpreprints.org This accurate mass data allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for identifying novel cinnamamide derivatives in complex matrices like natural product extracts. nih.govpreprints.orgnih.gov The MS/MS fragmentation pattern provides detailed structural information, acting as a "fingerprint" for the molecule. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) Densitometry for Separation and Quantification

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers advantages such as simplicity, low cost, high sample throughput, and the ability to analyze multiple samples simultaneously. nih.govresearchgate.net When combined with a densitometer, which measures the absorbance or fluorescence of the separated spots directly on the plate, TLC becomes a robust quantitative tool. nih.govnih.gov

The methodology involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel 60F-254), developing the plate in a chamber with a suitable mobile phase to separate the components, and then scanning the dried plate with a densitometer at a specific wavelength. ajrconline.orgresearchgate.net For instance, a method for quantifying cinnamaldehyde, a closely related compound, utilized silica gel plates with a mobile phase of Toluene: Ethyl acetate: Methanol (8:1:1) and densitometric scanning at 295 nm. ajrconline.org The resulting peak area is proportional to the amount of the compound in the spot.

Validation of TLC-densitometry methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. ajrconline.org Such methods have been shown to be accurate and precise for the quantification of analytes in various samples, including pharmaceutical formulations and crude drug extracts. ajrconline.orgresearchgate.net

Example Validation Data for HPTLC-Densitometry of Cinnamaldehyde:

| Validation Parameter | Result |

| Linearity Range | 200–1200 ng/spot |

| Correlation Coefficient (r²) | 0.996 ± 0.0003 |

| Limit of Detection (LOD) | 3 µg/ml |

| Limit of Quantification (LOQ) | 9.9 µg/ml |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Recovery | 99.59% - 100.4% |

This table is interactive. Data is sourced from references ajrconline.orgresearchgate.net.

Mechanistic Research into Biological Activities of 2 Propenamide, 3 Phenyl and Its Derivatives Pre Clinical Focus

Molecular Mechanisms of Anticancer Activity (in vitro studies)

The anticancer properties of cinnamamide (B152044) and its derivatives are attributed to their ability to interfere with key cellular processes that are fundamental to cancer cell proliferation and survival. In vitro studies have identified several distinct mechanisms through which these compounds exert their antiproliferative effects.

Inhibition of Specific Kinases (e.g., CDK2, EGFR)

Protein kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers. Cinnamamide derivatives have been shown to target specific kinases involved in cancer cell growth.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Several studies have identified cinnamamide derivatives as potent inhibitors of EGFR. For instance, a series of afatinib (B358) analogs bearing a cinnamamide moiety demonstrated significant EGFR inhibitory activity. nih.gov Two compounds from this series, 10e and 10k, exhibited IC50 values of 9.1 nM and 3.6 nM, respectively, against EGFR kinase, which are comparable to the reference drug afatinib (IC50 of 1.6 nM). nih.gov Another study reported cinnamic amide derivatives with moderate EGFR inhibitory activity, with compounds 2f and 2j showing IC50 values of 5.16 and 7.37 μM, respectively. researchgate.net Docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its catalytic activity. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key enzyme that, in complex with cyclin E or cyclin A, drives the cell cycle through the G1/S transition. While direct inhibition of CDK2 by 2-Propenamide, 3-phenyl- itself is not extensively documented, synthetic flavones, which share some structural similarities with cinnamamide derivatives, have been investigated as CDK2 inhibitors. For example, 3'-nitroflavone and 3',5'-dimethoxyflavone (B1248621) were found to inhibit the CDK2/cyclin A2 enzyme with IC50 values of 6.17 and 7.19 μM, respectively. hw.ac.uk Furthermore, a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been designed as potent and selective CDK2 inhibitors, with some compounds showing effective anti-proliferative activity in cancer cell lines by inducing cell cycle arrest and apoptosis. nih.gov

Table 1: Inhibitory Activity of Cinnamamide Derivatives against Specific Kinases

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Afatinib analog 10e | EGFR | 9.1 nM | nih.gov |

| Afatinib analog 10k | EGFR | 3.6 nM | nih.gov |

| Cinnamic amide 2f | EGFR | 5.16 μM | researchgate.net |

| Cinnamic amide 2j | EGFR | 7.37 μM | researchgate.net |

| 3'-Nitroflavone | CDK2/cyclin A2 | 6.17 μM | hw.ac.uk |

| 3',5'-Dimethoxyflavone | CDK2/cyclin A2 | 7.19 μM | hw.ac.uk |

Modulation of P-glycoprotein Activity

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer. It functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Cinnamamide derivatives have been investigated for their potential to modulate P-gp activity.

In silico studies involving molecular docking have explored the interaction between cinnamamide derivatives and P-gp. These studies have shown that some derivatives can dock into the active site of P-glycoprotein, suggesting a potential for competitive inhibition. ikm.org.my The modulation of P-gp can occur through various mechanisms, including competitive inhibition, where the modulator competes with the anticancer drug for the same binding site on P-gp, and non-competitive or allosteric inhibition, where the modulator binds to a different site on the protein, inducing a conformational change that inhibits its function. mdpi.com While some natural products are known to be competitive inhibitors, others may act via non-competitive or allosteric mechanisms. mdpi.comnih.gov For example, some flavonoid derivatives have been found to act as allosteric modulators of P-gp. nih.gov The precise mechanism for many cinnamamide derivatives is still under investigation, but their ability to interact with P-gp highlights a promising strategy to overcome MDR in cancer therapy. ikm.org.my

Cellular Pathway Modulation in Antiproliferative Effects

The antiproliferative activity of 2-Propenamide, 3-phenyl- and its derivatives extends to the modulation of critical cellular signaling pathways that govern cell survival and proliferation.

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Cinnamic acid and its derivatives have been shown to inhibit this pathway. For instance, cinnamic acid treatment in hepatocellular carcinoma cells led to a significant downregulation of the protein expression levels of PI3K and AKT. nih.gov Similarly, a cinnamaldehyde (B126680) derivative was found to suppress the epithelial-mesenchymal transition (EMT) process in ovarian cancer cells by inhibiting the phosphorylation of PI3K and AKT in a concentration-dependent manner. nih.gov Another study on a cinnamaldehyde derivative, CB-PIC, demonstrated that it sensitizes chemo-resistant cancer cells by suppressing P-glycoprotein expression through the inhibition of AKT signaling. nih.gov

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. Some N-arylcinnamamide derivatives have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation, with some compounds demonstrating effectiveness similar to the reference drug prednisone. researchgate.net This suggests that the anti-inflammatory and potentially some of the anticancer effects of these compounds may be mediated through the inhibition of the NF-κB pathway.

Elucidation of Antimicrobial Action Mechanisms

In addition to their anticancer properties, cinnamamide derivatives exhibit significant antimicrobial activity against a range of pathogenic fungi and bacteria. Research into their mechanisms of action has revealed that they disrupt fundamental structures and processes essential for microbial survival.

Interaction with Fungal Plasmic Membrane Components (e.g., Ergosterol)

The integrity of the fungal cell membrane is critical for its viability, and ergosterol (B1671047) is a key sterol component that maintains membrane fluidity and function. Many antifungal drugs target ergosterol or its biosynthetic pathway. In vitro studies have shown that cinnamamide derivatives can directly interact with ergosterol. mdpi.com This interaction can lead to the disruption of the plasma membrane's structure and function. Experiments have demonstrated that the addition of exogenous ergosterol to the culture medium can increase the minimum inhibitory concentration (MIC) of certain cinnamamide derivatives, indicating that these compounds either inhibit ergosterol synthesis or bind directly to ergosterol, thus being sequestered from their primary target. mdpi.com This mechanism is similar to that of polyene antifungals, which bind to ergosterol and form pores in the membrane. mdpi.com

Effects on Bacterial Cell Wall Integrity

The bacterial cell wall, a rigid structure composed primarily of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. While some antimicrobial agents directly inhibit the enzymes involved in peptidoglycan synthesis, research on cinnamaldehyde derivatives suggests a different, yet effective, mechanism that impacts bacterial cell integrity. Studies have shown that certain cinnamaldehyde derivatives act as inhibitors of the bacterial cell division protein FtsZ. researchgate.net FtsZ is a crucial cytoskeletal protein that forms a contractile ring at the site of cell division. By inhibiting FtsZ, these compounds prevent proper cell division, leading to filamentation and ultimately cell death. researchgate.net Additionally, experiments using an osmotic protector like sorbitol have shown an increase in the MIC of some cinnamamide derivatives, indicating an interference with cellular functions involving the cell wall. mdpi.com

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

| Compound | Microorganism | MIC Value (µM) | Reference |

|---|---|---|---|

| Butyl cinnamate (B1238496) (Derivative 6) | Candida albicans | 626.62 | mdpi.com |

| Propyl cinnamate (Derivative 4) | Candida albicans | 672.83 | mdpi.com |

| Ethyl cinnamate (Derivative 3) | Candida albicans | 726.36 | mdpi.com |

| 4-Isopropylbenzylcinnamide (Derivative 18) | Staphylococcus aureus | 458.15 | mdpi.com |

| Decyl cinnamate (Derivative 9) | Staphylococcus aureus | 550.96 | mdpi.com |

Biochemical Basis of Anti-inflammatory Effects (e.g., Cyclooxygenase II Inhibition)

The anti-inflammatory properties of 2-Propenamide, 3-phenyl- (cinnamamide) and its derivatives are attributed to several distinct biochemical mechanisms, most notably the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is Cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.